

Application Note: Solid-Phase Synthesis of 2'-Fluoro RNA Aptamers

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Compound of Interest

Compound Name: *D-Ribose, 2-deoxy-2-fluoro-*

CAS No.: 7226-33-7

Cat. No.: B1198460

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Abstract & Strategic Rationale

This guide details the solid-phase synthesis, deprotection, and purification of 2'-Fluoro (2'-F) RNA aptamers. Unlike standard RNA, 2'-F modifications confer significant nuclease resistance and favor a C3'-endo sugar pucker (A-form helix), dramatically enhancing binding affinity (increases ~1.8°C per modification).

Critical Distinction: Most therapeutic aptamers derived from SELEX are chimeras, typically containing 2'-F Pyrimidines (C, U) and 2'-OH Purines (A, G). Therefore, this protocol is designed to handle the complex "mixed" deprotection requirements: removing base-labile groups while preserving the RNA chain, followed by the specific removal of 2'-O-TBDMS protection from the purines without degrading the 2'-F moieties.

Critical Reagents & Parameters

Monomer Selection[1][2]

- 2'-F Phosphoramidites (C, U): Use 2'-Deoxy-2'-fluoro-nucleosides.[1][2][3][4][5][6][7]

- Protection: 5'-DMT; Exocyclic amines protected with Acetyl (C) or Benzoyl (A/G if fully modified).
- Note: Acetyl-C is mandatory if using AMA deprotection to prevent transamination.
- 2'-OH Phosphoramidites (A, G): Standard RNA monomers with 2'-O-TBDMS protection.
 - Protection: 5'-DMT; Exocyclic amines protected with t-Butylphenoxyacetyl (TAC) or Adenosine (Bz) / Guanosine (ibu).
- Activator: 5-Ethylthio-1H-tetrazole (ETT) (0.25 M in Acetonitrile).
 - Why: ETT is more acidic than the standard Tetrazole or BTT, promoting faster and more efficient coupling for the sterically hindered 2'-modified monomers.

Solid Support[10]

- Type: 500 Å or 1000 Å CPG (Controlled Pore Glass).
- Geometry: Universal Support is recommended to avoid inventorying four different 2'-F/2'-OH columns.
- Scale: 1.0 µmol (Standard for initial synthesis/screening).

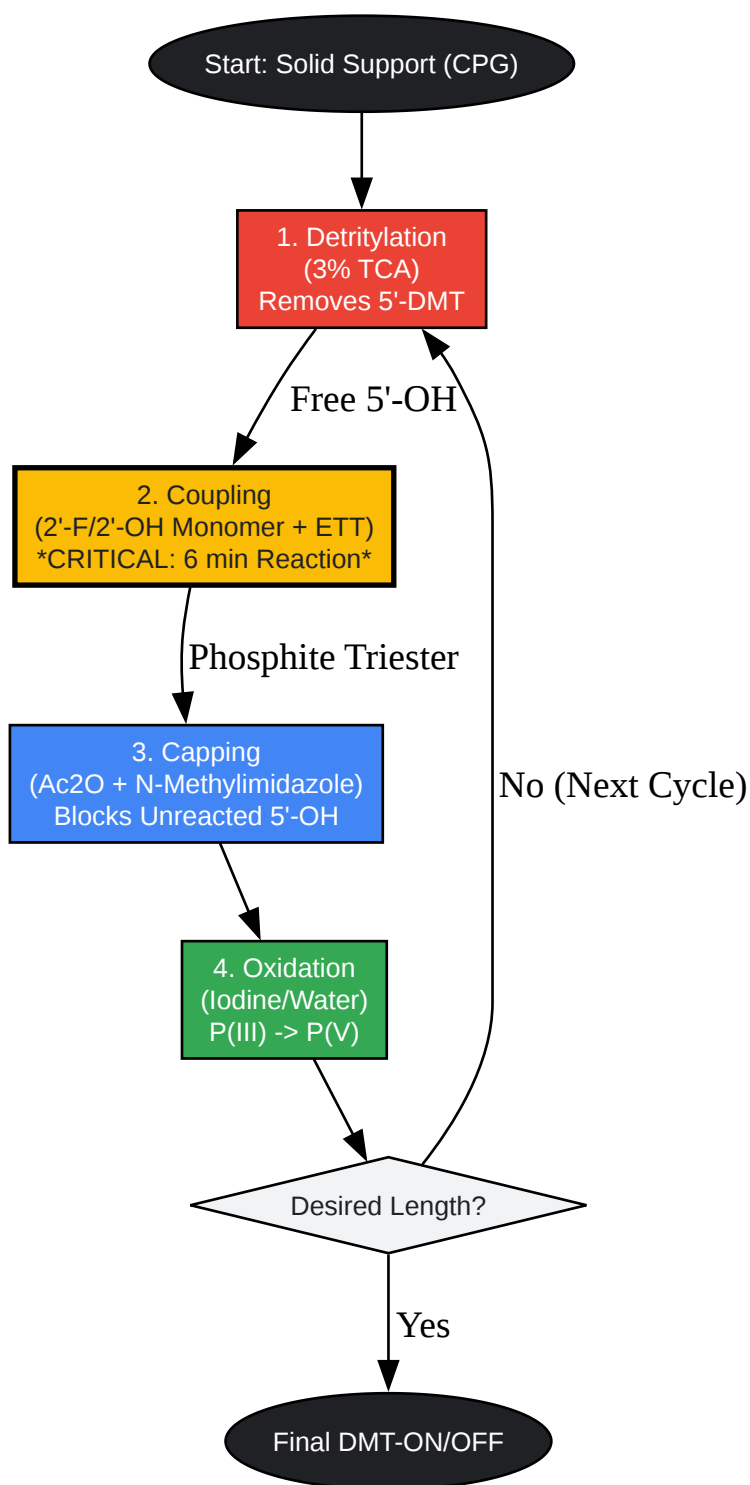
Protocol Phase 1: Automated Synthesis Cycle

The synthesis cycle must be modified to accommodate the kinetics of 2'-F and 2'-O-TBDMS monomers. Do not use standard DNA protocols.

Table 1: Optimized Synthesis Parameters (1 µmol Scale)

Step	Reagent	Volume/Time	Critical Note
Detritylation	3% TCA in Dichloromethane	100 sec	Ensure complete removal of DMT; monitor orange color.
Coupling	0.1 M Phosphoramidite + 0.25 M ETT	6.0 min	Standard DNA is 2 min. Extended time ensures high coupling efficiency (>98%) for bulky 2'-modifications.
Capping	Cap A (Ac ₂ O/THF) + Cap B (N-Me- Imid/THF)	20 sec	Acetylates unreacted 5'-OH to prevent deletion mutations (n- 1).
Oxidation	0.02 M I ₂ in THF/Pyridine/H ₂ O	20 sec	Converts unstable Phosphite Triester to stable Phosphate Triester.

Visualization: Synthesis Workflow



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Figure 1: The modified synthesis cycle highlights the critical 6-minute coupling step required for 2'-Fluoro and TBDMS-RNA monomers.

Protocol Phase 2: Cleavage & Deprotection (The "Two-Pot" Method)

This is the most critical phase. You must remove exocyclic amine protection (base) and the silyl protection (2'-OH) without degrading the RNA chain.

Safety Warning: Work in a fume hood. Wear appropriate PPE (gloves, goggles).

Step 4.1: Base Deprotection & Cleavage

- Reagent:AMA (Ammonium Hydroxide / 40% Methylamine, 1:1 v/v).
- Procedure:
 - Transfer CPG column contents to a screw-cap vial.[8]
 - Add 1.5 mL AMA.
 - Incubate at 65°C for 20 minutes. (Alternatively: 2 hours at Room Temp).
 - Note: This rapidly cleaves the oligo from the support and removes Acetyl/Bz/ibu protecting groups. 2'-F is stable in AMA.
- Desalting (Pre-Silyl Removal):
 - Cool vial.[3][8] Evaporate the AMA to dryness using a centrifugal vacuum concentrator (SpeedVac).
 - Result: A white pellet containing the 2'-O-TBDMS protected RNA/2'-F chimera.

Step 4.2: 2'-O-TBDMS Removal (Desilylation)

- Reagent:TEA·3HF (Triethylamine trihydrofluoride).[8][9]
 - Why: Fluoride ions selectively cleave the Si-O bond. TEA buffers the acidity to prevent RNA degradation.
- Procedure:

- Add 115 μ L DMSO to the dried pellet (helps solubilize the pellet).
- Add 60 μ L Triethylamine (TEA).[8][10]
- Add 75 μ L TEA·3HF.
- Vortex well.[8]
- Incubate at 65°C for 2.5 hours.
- Quenching:
 - Add 1.75 mL of sterile RNA Quenching Buffer (or 3M NaOAc) to neutralize the fluoride before purification.
 - Precipitation (Optional): Add 1 mL Isopropanol, incubate at -20°C for 30 min, centrifuge, and wash with 70% Ethanol.

Visualization: Deprotection Logic



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Figure 2: The two-stage deprotection workflow ensures complete removal of protecting groups while maintaining the integrity of the 2'-F modifications.

Protocol Phase 3: Purification & QC

Purification (IE-HPLC or PAGE)

For aptamers (typically 20-80 mers), purity is paramount for binding affinity.

- Method: Anion Exchange HPLC (IE-HPLC) or Denaturing PAGE (15-20%).
- Mobile Phase (HPLC):

- Buffer A: 25 mM Tris-HCl, pH 8.0.
- Buffer B: 25 mM Tris-HCl, pH 8.0 + 1 M NaCl.
- Gradient: 0-60% B over 40 mins.
- Note on 2'-F: 2'-F RNA is slightly more hydrophobic than standard RNA; retention times may shift slightly on RP-HPLC.

Quality Control

- ESI-MS: Electrospray Ionization Mass Spectrometry is the gold standard.
 - Expected Mass: Calculate precisely. 2'-F (F = 19 Da) replaces 2'-OH (OH = 17 Da).
 - Mass: Each 2'-F substitution adds +2 Da relative to the corresponding RNA nucleotide.
- UV Spectroscopy: Measure
to determine concentration.
 - Extinction Coefficients: 2'-F bases have similar
values to DNA/RNA equivalents. Use standard nearest-neighbor calculations.

Troubleshooting Guide

Issue	Probable Cause	Corrective Action
Low Yield (Full Length)	Insufficient Coupling Time	Ensure coupling is 6.0 min. Check ETT activator quality (moisture sensitive).
N-1 Deletions	Wet Acetonitrile	Ensure all reagents are anhydrous (<30 ppm water).
Degradation (Smear on Gel)	RNase Contamination or Fluoride Carryover	Use DEPC-treated water. Ensure thorough desalting/quenching after TEA·3HF step. [3] [8] [9] [10] [11]
Incomplete Deprotection	Old TEA·3HF or Low Temp	Ensure TEA·3HF is fresh. Maintain 65°C strictly for 2.5 hours.

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